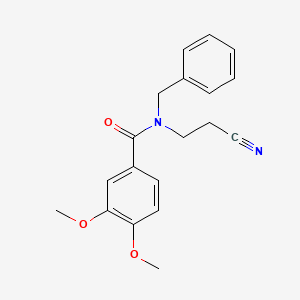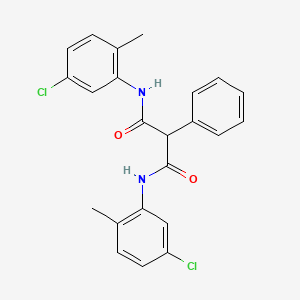
1,1'-(2-butene-1,4-diyl)dipiperidine
Overview
Description
1,1'-(2-butene-1,4-diyl)dipiperidine, also known as BDP, is a chemical compound that belongs to the class of piperidine derivatives. BDP has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mechanism of Action
1,1'-(2-butene-1,4-diyl)dipiperidine exerts its pharmacological effects by binding to sigma-1 receptors and modulating their activity. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity. This compound has been shown to enhance the activity of sigma-1 receptors, leading to the modulation of various cellular processes, including calcium signaling, protein phosphorylation, and gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the induction of neuronal plasticity. This compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in neuronal cells.
Advantages and Limitations for Lab Experiments
1,1'-(2-butene-1,4-diyl)dipiperidine has several advantages for lab experiments, including its high affinity for sigma-1 receptors, its ability to modulate neuronal activity, and its neuroprotective effects. However, this compound also has some limitations, such as its potential toxicity at high concentrations and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the research on 1,1'-(2-butene-1,4-diyl)dipiperidine. One potential direction is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the investigation of the molecular mechanisms underlying this compound's pharmacological effects, including the identification of its binding sites on sigma-1 receptors and its downstream signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential interactions with other drugs and compounds.
Scientific Research Applications
1,1'-(2-butene-1,4-diyl)dipiperidine has been studied for its potential applications in various scientific research fields, such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to have a high affinity for sigma-1 receptors, which are involved in the regulation of various cellular processes, including ion channels, neurotransmitter release, and intracellular signaling pathways. This compound has also been shown to modulate the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.
properties
IUPAC Name |
1-[(E)-4-piperidin-1-ylbut-2-enyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h7-8H,1-6,9-14H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMZNKPVYRGGPT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=CCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C/C=C/CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903236 | |
| Record name | NoName_3865 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B4855961.png)
![N-[3-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4855962.png)
![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4855974.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4855983.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4855988.png)
![4-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4855995.png)




![4-(6-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4856021.png)

![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B4856032.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4856039.png)